molecular formula C12H14Cl2N2O2 B2484093 (3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone CAS No. 1436144-47-6

(3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone

Cat. No.: B2484093
CAS No.: 1436144-47-6
M. Wt: 289.16
InChI Key: AYQCFIUKQFIZHX-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone is a chemical compound that features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, and a morpholine ring substituted with methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone typically involves the reaction of 3,6-dichloropyridine with 3,5-dimethylmorpholine under specific conditions. One common method includes:

    Starting Materials: 3,6-dichloropyridine and 3,5-dimethylmorpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base is added to the solvent, followed by the addition of 3,6-dichloropyridine. After stirring, 3,5-dimethylmorpholine is added, and the mixture is heated to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methanone group can be hydrolyzed to form corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

(3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,6-Dichloropyridin-2-yl)(morpholin-4-yl)methanone: Similar structure but lacks the methyl groups on the morpholine ring.

    (3,6-Dichloro-pyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone: Contains a pyrazole ring instead of a morpholine ring.

Uniqueness

(3,6-Dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone is unique due to the presence of both chlorine-substituted pyridine and dimethyl-substituted morpholine rings. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3,6-dichloropyridin-2-yl)-(3,5-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-7-5-18-6-8(2)16(7)12(17)11-9(13)3-4-10(14)15-11/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQCFIUKQFIZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C2=C(C=CC(=N2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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